molecular formula C14H19NO B8508314 1-Ethyl-5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 83010-51-9

1-Ethyl-5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8508314
Key on ui cas rn: 83010-51-9
M. Wt: 217.31 g/mol
InChI Key: LXVGMYJACAAPFG-UHFFFAOYSA-N
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Patent
US04382942

Procedure details

9.8 g of sodium carbonate and 2.6 ml of ethyl iodide were added to a suspension of 7 g of 3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine hydrochloride and 70 ml of dimethylformamide and the mixture was stirred for 16 hours and was diluted with water. The mixture was extracted with ethyl acetate and the organic extract was washed with water, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with an 8-1-1 cyclohexane-chloroform-triethylamine mixture to obtain 5.3 g of 3-(3-methoxyphenyl)-1-ethyl-1,2,5,6-tetrahydropyridine.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[CH2:7](I)[CH3:8].Cl.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([C:19]2[CH2:20][NH:21][CH2:22][CH2:23][CH:24]=2)[CH:16]=[CH:17][CH:18]=1.CN(C)C=O>O>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([C:19]2[CH2:20][N:21]([CH2:7][CH3:8])[CH2:22][CH2:23][CH:24]=2)[CH:16]=[CH:17][CH:18]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
7 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1)C=1CNCCC1
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with an 8-1-1 cyclohexane-chloroform-triethylamine mixture

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1CN(CCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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